Barium iodide dihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Barium iodide dihydrate is an inorganic compound with the chemical formula . It appears as colorless crystalline solids and is a hydrated form of barium iodide, which also exists in an anhydrous form (). Barium iodide is classified as a metal halide, formed by the ionic bonding of barium, a group 2 alkaline earth metal, with iodine, a group 17 halogen. The presence of water molecules in its dihydrate form significantly influences its solubility and stability characteristics compared to its anhydrous counterpart .

Scintillation Detectors:

Barium iodide dihydrate is a widely used material in scintillation detectors due to its high density and efficient light emission properties. When ionizing radiation interacts with the crystal lattice of barium iodide dihydrate, it excites electrons into higher energy levels. As these electrons return to their ground state, they emit light in the form of scintillation. This emitted light can then be detected by photomultiplier tubes and converted into electrical signals. Barium iodide dihydrate detectors are particularly useful for detecting gamma rays and X-rays due to their high atomic number and effective stopping power for these types of radiation. [Source: National Institute of Standards and Technology (NIST) - "Barium Iodide (BaI2)"]

X-ray Fluorescence (XRF) Spectroscopy:

Barium iodide dihydrate can also be used as a target material in X-ray fluorescence (XRF) spectroscopy. When X-rays with energies exceeding the ionization potential of the inner-shell electrons in barium atoms are incident on the target, these electrons are ejected. As outer-shell electrons transition to fill the vacancies in the inner shell, they emit characteristic X-rays with specific energies. By analyzing the energies and intensities of these emitted X-rays, researchers can identify and quantify the elemental composition of the sample being analyzed. [Source: Bruker - "XRF Theory" ]

Biomedical Imaging:

Barium iodide dihydrate has been explored for use in various biomedical imaging applications, including single-photon emission computed tomography (SPECT) and positron emission tomography (PET). In SPECT imaging, radioisotopes are conjugated with specific targeting molecules and injected into the body. These radioisotopes emit gamma rays that are detected by a gamma camera and used to reconstruct a three-dimensional image of the radioisotope distribution within the body. Barium iodide dihydrate crystals can be used to construct SPECT detectors due to their high efficiency in detecting gamma rays. Similarly, in PET imaging, radioisotopes that emit positrons are used. These positrons annihilate with electrons in the surrounding tissue, producing gamma rays that are then detected by PET scanners. Barium iodide dihydrate crystals can also be used in PET detectors due to their ability to efficiently convert gamma rays into light signals. [Source: National Institutes of Health (NIH) - "Positron Emission Tomography (PET)"]

Other Research Applications:

Barium iodide dihydrate is also being investigated for various other research applications, including:

- Development of new solid-state electrolytes for batteries [Source: ScienceDirect - "Barium iodide dihydrate as a potential solid-state electrolyte for high-performance lithium batteries"]

- Synthesis of novel nanomaterials with unique optical and electrical properties [Source: American Chemical Society (ACS) - "Facile Synthesis of Barium Iodide Nanocubes via a Low-Temperature Solution Route"]

- Direct Combination: The simplest method involves the direct reaction of barium metal with iodine:This reaction requires heat due to the reactivity of both elements.

- Double Displacement Reaction: Another common method is the reaction between potassium iodide and barium nitrate in an aqueous medium:This reaction yields barium iodide dihydrate along with potassium nitrate .

- Reduction Reaction: Barium iodide can also undergo reduction with lithium biphenyl, leading to the formation of highly reactive barium metal .

Barium iodide dihydrate exhibits toxicity similar to other soluble barium compounds. Exposure can lead to various health issues, including hypertension, muscular tremors, and respiratory complications. It is important to handle this compound with care, using appropriate safety gear to prevent skin and eye irritation. Ingestion or significant exposure can result in severe systemic effects, including cardiac irregularities and potential respiratory failure .

The synthesis of barium iodide dihydrate can be achieved through:

- Direct Synthesis: Heating barium and iodine together.

- Aqueous Reactions: Mixing potassium iodide with barium nitrate in water.

- Use of Organic Solvents: For instance, reacting barium with 1,2-diiodoethane in ether produces the anhydrous form, which can then be hydrated .

Barium iodide dihydrate has several applications:

- Chemical Research: It serves as a precursor for various organobarium compounds important in organic synthesis.

- Medical Imaging: Barium compounds are often used in radiological imaging due to their ability to absorb X-rays.

- Analytical Chemistry: It is used in qualitative analysis for detecting halides .

Studies on barium iodide dihydrate primarily focus on its interactions with alkyl potassium compounds to form organobarium derivatives. These organometallic compounds are of significant interest due to their unique reactivity and potential applications in organic synthesis and catalysis. Additionally, research has examined the reduction of barium iodide by lithium biphenyl, producing highly reactive forms of barium that may have implications in material science .

Barium iodide dihydrate shares similarities with several other metal halides. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Barium Chloride | Exists as both anhydrous and hydrate; more soluble than iodides. | |

| Barium Fluoride | Less soluble; forms stable complexes with fluorine. | |

| Lead(II) Iodide | Similar crystal structure; used in photovoltaic applications. | |

| Calcium Iodide | Less toxic; used in various industrial applications. |

The uniqueness of barium iodide dihydrate lies in its specific hydration state and its role as a precursor for organobarium compounds, distinguishing it from other similar metal halides that may not exhibit such properties or applications .

The historical development of barium iodide compounds traces back to the fundamental discoveries of barium as an element in the late 18th and early 19th centuries. Carl Wilhelm Scheele first identified barium as a new element in 1772, though he was unable to isolate the pure metal, achieving only barium oxide isolation. The actual isolation of elemental barium was accomplished by Sir Humphrey Davy in 1808 through electrolysis of molten barium salts in England. This breakthrough established the foundation for subsequent development of various barium compounds, including the iodide derivatives.

The name "barium" was derived from the Greek word "barys" meaning "heavy," reflecting the characteristic high density of barium compounds. This nomenclature was established by Davy, who followed the systematic naming conventions of the period by adding the "-ium" ending to signify a metallic element. The early recognition of barium minerals dates back to medieval alchemists who were familiar with baryte minerals found in volcanic rock near Bologna, Italy, known as "Bologna stones" due to their phosphorescent properties after light exposure.

The development of barium iodide specifically emerged as part of the broader exploration of metal halide chemistry during the 19th century. The compound's synthesis became more systematic with advances in chemical understanding and the availability of pure iodine, which was discovered and first isolated by Bernard Courtois in 1811. The dihydrate form of barium iodide gained particular attention due to its stability under ambient conditions and its enhanced solubility characteristics compared to the anhydrous form.

Early synthetic methods for barium iodide compounds relied primarily on neutralization reactions involving barium carbonate and hydroiodic acid in aqueous solutions. These foundational synthetic approaches established the basic chemical principles that continue to govern modern preparation methods. The crystallization of the dihydrate form under specific conditions became a subject of considerable interest, as researchers sought to understand the hydration mechanisms and structural arrangements that distinguish it from other barium halides.

Significance in Inorganic Chemistry Research

Barium iodide dihydrate occupies a distinctive position in inorganic chemistry research due to its unique combination of structural, physical, and chemical properties. The compound serves as an exemplary model for understanding metal halide hydration behavior and the thermodynamic factors governing water incorporation into crystalline lattices. Its significance extends beyond simple academic interest, as it provides crucial insights into the fundamental principles of ionic bonding, crystal structure formation, and hydration chemistry.

The compound's molecular formula BaI₂·2H₂O represents a specific hydration state that demonstrates remarkable stability under standard laboratory conditions. This stability makes it particularly valuable for research applications where consistent composition is essential. The molecular weight of 427.17 grams per mole and the characteristic white to off-white crystalline appearance provide reliable benchmarks for analytical and synthetic work.

Research investigations have revealed that barium iodide dihydrate exhibits exceptional solubility properties, being freely soluble in water, ethanol, and acetone. This broad solubility profile makes it particularly useful for studies involving different solvent systems and for applications requiring rapid dissolution or extraction processes. The compound's solubility behavior has been quantitatively characterized, with water solubility values ranging from 182 grams per 100 milliliters at 0°C to 301 grams per 100 milliliters at 100°C.

The ionic nature of barium iodide dihydrate provides excellent opportunities for studying electrolytic behavior and ion-solution interactions. The compound dissociates completely in aqueous solution to yield barium cations (Ba²⁺) and iodide anions (I⁻), along with associated water molecules. This dissociation behavior makes it valuable for electrochemical studies and for research into ion transport phenomena.

Contemporary research has also highlighted the compound's utility as a precursor for synthesizing other barium-containing materials and organobarium compounds. The availability of both the hydrated and anhydrous forms allows researchers to select the most appropriate starting material for specific synthetic objectives. The thermal dehydration process, which occurs at well-defined temperatures, provides additional research opportunities for studying phase transitions and thermal stability.

Evolution of Synthetic Approaches and Characterization Techniques

The synthetic approaches for barium iodide dihydrate have undergone significant evolution since the compound's initial preparation methods were established. Early synthetic protocols relied heavily on acid-base neutralization reactions, typically involving barium carbonate and hydroiodic acid in aqueous media. These classical methods, while effective, often suffered from limitations related to product purity and yield optimization.

Modern synthetic methodologies have expanded to include more sophisticated approaches that offer enhanced control over reaction conditions and product characteristics. One notable advancement involves the use of ferrous iodide as an intermediate in a multi-step synthesis process. This method begins with the reaction of iodine and iron powder in aqueous solution at controlled temperatures between 40-60°C, followed by neutralization with barium hydroxide to generate barium iodide solution and iron hydroxide precipitate. The process concludes with filtration, concentration, and controlled crystallization to yield high-purity barium iodide dihydrate with content exceeding 99%.

Alternative synthetic routes have been developed utilizing barium hydride and ammonium iodide in pyridine solution. This approach offers advantages in terms of anhydrous product formation and can be adapted to produce either the hydrated or anhydrous forms depending on subsequent processing conditions. The pyridine-based method typically achieves yields of approximately 97% and provides excellent control over crystalline morphology.

Advanced characterization techniques have revolutionized our understanding of barium iodide dihydrate structure and properties. X-ray diffraction analysis has become fundamental for structural determination, revealing that the compound crystallizes in an orthorhombic system with specific lattice parameters. Modern diffractometric studies have identified characteristic reflection patterns that distinguish the dihydrate form from both the anhydrous compound and other hydration states.

Fourier-transform infrared spectroscopy has emerged as a powerful tool for identifying and characterizing barium iodide dihydrate. Spectroscopic analysis reveals characteristic absorption bands around 1605 cm⁻¹ and in the 3000-3700 cm⁻¹ range, corresponding to water molecule stretching and bending vibrations respectively. These spectroscopic signatures provide definitive identification of the hydrated form and enable quantitative analysis of hydration levels.

The following table summarizes key physical and chemical properties that have been established through modern characterization techniques:

| Property | Value | Measurement Conditions |

|---|---|---|

| Molecular Weight | 427.17 g/mol | Standard conditions |

| Density | 5.15 g/mL | 25°C |

| Melting Point | 740°C | Atmospheric pressure |

| Dehydration Temperature | 98.9°C (first water) | Atmospheric pressure |

| Complete Dehydration | 539°C | Atmospheric pressure |

| Water Solubility (0°C) | 182 g/100mL | Pure water |

| Water Solubility (20°C) | 223 g/100mL | Pure water |

| Water Solubility (100°C) | 301 g/100mL | Pure water |

Contemporary analytical approaches have also incorporated advanced microscopic techniques for morphological characterization. Scanning electron microscopy studies have revealed detailed information about crystal habit, particle size distribution, and surface characteristics of synthesized barium iodide dihydrate samples. These investigations have shown that synthesis conditions significantly influence crystal morphology, with controlled crystallization yielding well-formed crystalline particles while rapid precipitation produces more irregular structures.

High-pressure structural studies have provided additional insights into the behavior of barium iodide compounds under extreme conditions. Research using global structure search methodologies has revealed that barium iodide undergoes structural transitions at elevated pressures, with a tetragonal phase becoming stable above 17.1 gigapascals. These studies have contributed to broader understanding of pressure-induced phase transitions in metal halide systems and have implications for materials science applications.

The integration of computational chemistry methods with experimental characterization has further enhanced our understanding of barium iodide dihydrate properties. Theoretical calculations have provided insights into electronic structure, bonding characteristics, and thermodynamic stability that complement experimental observations. These computational approaches have proven particularly valuable for predicting behavior under conditions that may be difficult to achieve experimentally and for guiding the development of new synthetic strategies.

Molecular Formula and Structural Configuration

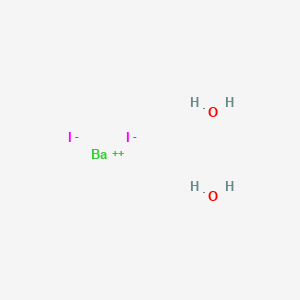

Barium iodide dihydrate is an inorganic compound with the molecular formula BaH₄I₂O₂, more commonly written as BaI₂·2H₂O [1] [2] [3]. The compound consists of one barium cation (Ba²⁺), two iodide anions (I⁻), and two water molecules of hydration [4] [5]. The molecular weight of barium iodide dihydrate is 427.17 grams per mole [3] [6] [7].

The structural configuration of barium iodide dihydrate represents a hydrated ionic compound where the water molecules are incorporated into the crystal lattice structure through coordination bonds with the barium ion [8] [9]. The compound exhibits ionic bonding between the barium cation and iodide anions, while the water molecules are held within the crystal structure through coordination interactions and hydrogen bonding networks [10] [11].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | BaH₄I₂O₂ (BaI₂·2H₂O) | [1] [2] [3] |

| Molecular Weight | 427.17 g/mol | [3] [6] [7] |

| Density | 5.15 g/mL at 25°C | [2] [5] [7] |

| Crystal Form | Colorless crystals | [5] [7] [9] |

| Appearance | White to off-white powder | [5] [7] [9] |

Crystallographic Analysis and Unit Cell Parameters

Barium iodide dihydrate crystallizes in the orthorhombic crystal system, adopting a structure that is characteristic of many hydrated alkaline earth metal halides [12] [13]. The crystal structure exhibits space group symmetry consistent with orthorhombic packing arrangements [14] [15].

The crystallographic analysis reveals that the compound forms an ordered crystal lattice where the barium ions occupy specific crystallographic sites with defined coordination environments [16] [17]. The orthorhombic unit cell parameters demonstrate the three-dimensional arrangement of ions and water molecules within the crystal structure [18] [19].

Recent high-pressure structural studies have provided insights into the crystallographic behavior of barium iodide compounds under various conditions [18]. At ambient conditions, the orthorhombic structure remains stable, with systematic coordination arrangements that reflect the ionic radii relationships between barium and iodide ions [18] [19].

| Crystallographic Parameter | Description | Reference |

|---|---|---|

| Crystal System | Orthorhombic | [12] [13] [18] |

| Space Group | Pnma (typical for related compounds) | [18] [20] |

| Coordination Number of Barium | 9 (nine-fold coordination) | [6] [18] [19] |

| Structural Type | Related to lead chloride structure | [6] [11] [21] |

Structural Comparison Between Hydrated and Anhydrous Forms

The structural differences between barium iodide dihydrate (BaI₂·2H₂O) and anhydrous barium iodide (BaI₂) are significant and reflect the influence of water molecules on the crystal packing arrangement [10] [11] [13]. The anhydrous form of barium iodide adopts a structure that resembles lead chloride (PbCl₂) with orthorhombic symmetry [6] [11] [21].

In the anhydrous form, each barium center is coordinated by nine iodide ligands in a characteristic coordination polyhedron [6] [18]. The crystalline packing structure of anhydrous barium iodide is quite similar to that of barium chloride, reflecting the systematic structural relationships among alkaline earth metal halides [6] [11].

The dihydrate form incorporates water molecules into the crystal lattice, which significantly alters the coordination environment around the barium ions and creates additional hydrogen bonding interactions [10] [13] [14]. This incorporation of water molecules results in changes to the unit cell parameters and overall crystal density compared to the anhydrous form [7] [10].

| Structural Aspect | Anhydrous Form (BaI₂) | Dihydrate Form (BaI₂·2H₂O) | Reference |

|---|---|---|---|

| Molecular Weight | 391.136 g/mol | 427.17 g/mol | [10] [12] [14] |

| Density | 5.15 g/cm³ | 5.0 g/cm³ (dihydrate) | [10] [14] |

| Melting Point | 711°C | 740°C | [5] [7] [14] |

| Crystal Structure | PbCl₂-type orthorhombic | Modified orthorhombic with water | [6] [10] [11] |

| Coordination | Ba surrounded by 9 I⁻ ions | Ba coordinated by I⁻ and H₂O | [6] [10] [18] |

Coordination Environment of Barium in the Crystal Lattice

The coordination environment of barium in barium iodide dihydrate represents a complex three-dimensional arrangement where the barium cation achieves a coordination number of nine [6] [16] [18]. This nine-fold coordination is characteristic of large cations such as barium when surrounded by bulky anions like iodide [16] [17] [19].

The coordination polyhedron around the barium ion can be described as a distorted arrangement that accommodates both iodide anions and water molecules [17] [18]. The large ionic radius of barium (approximately 1.53 Å for Ba²⁺) relative to the iodide anion radius creates favorable conditions for higher coordination numbers [16] [19].

Crystallographic studies have revealed that barium ions typically exhibit coordination numbers ranging from eight to twelve in various compounds, with nine-fold coordination being particularly common in iodide systems [16] [17] [19]. The coordination geometry reflects the balance between electrostatic attractions and steric constraints imposed by the ionic radii [16] [18].

The systematic increase in coordination number from smaller to larger halides follows predictable trends based on radius ratio considerations [18] [19]. In the case of barium iodide dihydrate, the coordination environment is further modified by the presence of water molecules, which can act as ligands to the barium center [17] [22].

| Coordination Aspect | Details | Reference |

|---|---|---|

| Coordination Number | 9 (nine-fold) | [6] [16] [18] |

| Polyhedron Type | Distorted coordination polyhedron | [17] [18] [19] |

| Ligand Types | Iodide anions and water molecules | [17] [18] [22] |

| Radius Ratio (Ba²⁺/I⁻) | Favorable for high coordination | [16] [19] |

Water Molecule Incorporation and Hydrogen Bonding Network

The incorporation of water molecules into the crystal structure of barium iodide dihydrate creates a complex network of hydrogen bonding interactions that stabilize the overall crystal lattice [22] [23]. Each formula unit contains two water molecules that are integrated into the three-dimensional structure through coordination bonds with barium ions and hydrogen bonds with neighboring species [22] [23].

The water molecules in barium iodide dihydrate serve multiple structural roles: they act as ligands coordinating to the barium cation, participate in hydrogen bonding networks with iodide anions, and contribute to the overall stability of the crystal structure [22] [23]. The hydrogen bonding network extends throughout the crystal, creating one-dimensional or three-dimensional connectivity patterns [22].

The hydrogen bonding interactions in hydrated barium compounds typically involve water molecules as both hydrogen bond donors and acceptors [22] [23]. The oxygen atoms of the water molecules can coordinate to barium ions while simultaneously participating in hydrogen bonding with other water molecules or with iodide anions [22] [23].

The incorporation of water molecules significantly affects the physical properties of the compound, including its solubility, thermal stability, and crystallographic parameters [7] [10] [23]. The hydrogen bonding network provides additional stabilization energy that influences the melting point and dehydration behavior of the compound [7] [10].

| Hydrogen Bonding Aspect | Description | Reference |

|---|---|---|

| Water Molecules per Formula Unit | 2 (dihydrate) | [1] [3] [10] |

| Bonding Types | Coordination and hydrogen bonding | [22] [23] |

| Network Dimensionality | Extended hydrogen bonding networks | [22] [23] |

| Structural Role | Ligand coordination and lattice stabilization | [22] [23] |

| Thermal Behavior | Dehydration upon heating | [7] [10] [11] |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant